molecular formula C14H14ClNO B2627882 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-37-7

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2627882
CAS No.: 1087611-37-7
M. Wt: 247.72
InChI Key: WEKPKHKLXOSQLQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a chlorophenyl group and three methyl groups attached to the pyrrole ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,4,5-trimethylpyrrole.

    Condensation Reaction: The key step in the synthesis is a condensation reaction between 4-chlorobenzaldehyde and 2,4,5-trimethylpyrrole. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Automated Synthesis: Automated systems can be used to precisely control reaction conditions, ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid

    Reduction: 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it useful in biochemical research.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The precise mechanism of action of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. it is believed to interact with specific proteins and enzymes, modulating their activity. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-pyrrole: This compound lacks the additional methyl groups and aldehyde functionality, resulting in different chemical properties and reactivity.

    1-(4-bromophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde: The substitution of chlorine with bromine can lead to variations in reactivity and biological activity.

    1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid: The oxidation product of the aldehyde group, which has different chemical and biological properties.

Uniqueness

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-12(15)5-7-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPKHKLXOSQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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